
6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, “2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile” is synthesized for proteomics research . Another patent describes the production of “2-chloro-6-methyl-4-trifluoromethylpyridine” from “3-cyano-6-methyl-4-trifluoromethyl-2(1H) pyridone” through a two-step reaction involving phosphorus pentachloride and phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of similar compounds has been described. For instance, “2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile” has a molecular formula of C10H6ClF3N2 and a molecular weight of 246.62 .Applications De Recherche Scientifique
Nucleophilic Ring-Opening Reactions
Research indicates that compounds similar to "6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one" undergo nucleophilic ring-opening reactions. For instance, trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates treated with arylhydrazines can yield dihydropyrazoles or cyclopropane-fused pyridazinones depending on the reaction conditions. These reactions demonstrate complete regio-and diastereoselectivity and have applications in synthesizing structurally diverse molecules (Sathishkannan, Tamilarasan, & Srinivasan, 2017).
Synthesis of Polysubstituted Pyridazinones
Another study explored the use of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems. This work highlights the potential of these compounds in drug discovery, showcasing the versatility of pyridazinone rings in forming polyfunctional systems through sequential nucleophilic aromatic substitution processes (Pattison et al., 2009).
Antibacterial Properties and Crystal Structure
The solvent-free synthesis of novel fluorinated pyridazinone derivatives has been studied, revealing insights into their crystal structure and antibacterial properties. This research demonstrates the pharmaceutical applications of fluorinated pyridazinones, emphasizing their potential in developing new antibacterial agents (Sowmya et al., 2013).
[3 + 3]-Cycloaddition Reactions
Donor-acceptor cyclopropanes can undergo [3 + 3]-cycloaddition with hydrazonyl chlorides, leading to the formation of tetrahydropyridazines. This method provides a fast route to creating a variety of pyridazine derivatives, demonstrating the utility of cyclopropane and pyridazinone frameworks in synthesizing complex molecules (Garve et al., 2016).
Orientations Futures
The future directions for the study of “6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. For instance, similar compounds have been studied for their herbicidal activity, suggesting potential agricultural applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one involves the cyclization of a suitable precursor molecule. The precursor molecule should contain a cyclopropyl group, a trifluoromethyl group, and a suitable functional group for cyclization. The cyclization reaction can be carried out using a suitable reagent and under appropriate reaction conditions.", "Starting Materials": [ "Cyclopropylamine", "Trifluoroacetic acid", "Ethyl acetoacetate", "Sodium ethoxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Preparation of ethyl 2-cyclopropyl-2-(trifluoromethyl)acetate by reacting cyclopropylamine with trifluoroacetic acid and ethyl acetoacetate in ethanol.", "Step 2: Cyclization of ethyl 2-cyclopropyl-2-(trifluoromethyl)acetate using sodium ethoxide as a base in ethanol to form 6-cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one.", "Step 3: Purification of the product by treating with hydrochloric acid and sodium bicarbonate followed by recrystallization from ethanol and water." ] } | |
Numéro CAS |
866474-34-2 |
Formule moléculaire |
C8H7F3N2O |
Poids moléculaire |
204.152 |
Nom IUPAC |
3-cyclopropyl-5-(trifluoromethyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)5-3-6(4-1-2-4)12-13-7(5)14/h3-4H,1-2H2,(H,13,14) |
Clé InChI |
MJWXOHWAAFYMCF-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NNC(=O)C(=C2)C(F)(F)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2849951.png)
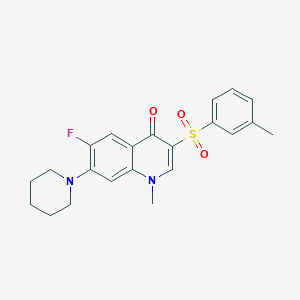

![2,3-dimethyl-8-phenylthieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-4(6H)-one](/img/structure/B2849954.png)
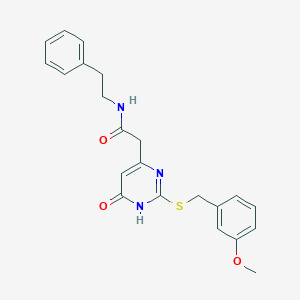
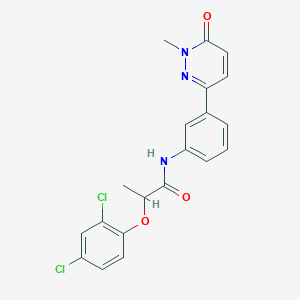
![4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2849959.png)

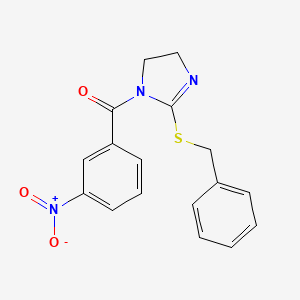

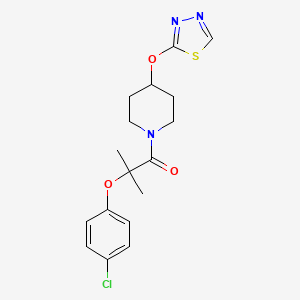
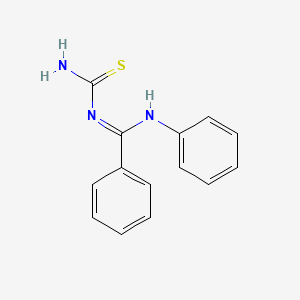
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate](/img/structure/B2849968.png)